3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with the molecular formula C27H23ClN4O2 and a molecular weight of 470.963 g/mol This compound is notable for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a propenylidene moiety
Preparation Methods
The synthesis of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide involves multiple steps. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This is typically achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride under basic conditions.
Formation of the propenylidene moiety: This is achieved through the condensation of the chlorobenzyl-substituted pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Chemical Reactions Analysis
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with a different position of the chlorine atom on the benzyl group.
3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]-1H-pyrazole-5-carbohydrazide: This compound has a methoxy group on the propenylidene moiety, which may affect its chemical and biological properties.
Properties
Molecular Formula |
C27H23ClN4O2 |
---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H23ClN4O2/c1-19(15-20-5-3-2-4-6-20)17-29-32-27(33)26-16-25(30-31-26)22-9-13-24(14-10-22)34-18-21-7-11-23(28)12-8-21/h2-17H,18H2,1H3,(H,30,31)(H,32,33)/b19-15+,29-17+ |
InChI Key |
LUFOECCYLINRJT-RDHGSAAWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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